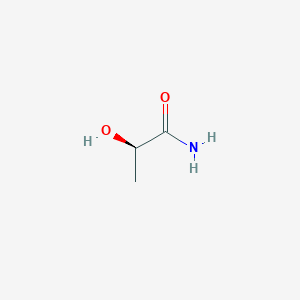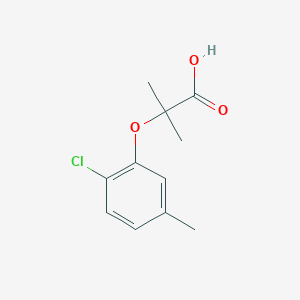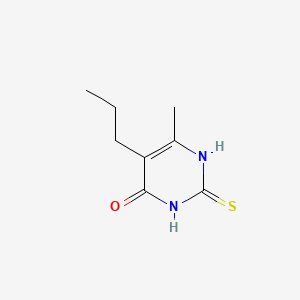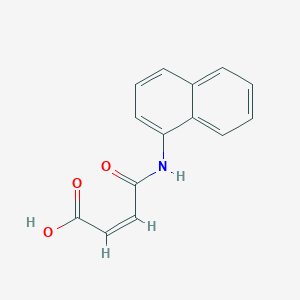
2,2',3,5-四氯联苯
描述
2,2’,3,5-Tetrachlorobiphenyl is one of the many polychlorinated biphenyls, which are synthetic organic chemicals consisting of biphenyl molecules with chlorine atoms attached. These compounds were widely used in various industrial applications due to their chemical stability and insulating properties. their persistence in the environment and potential health hazards have led to their regulation and ban in many countries .
科学研究应用
2,2’,3,5-Tetrachlorobiphenyl has been extensively studied for its environmental impact and biological effects. Some key research applications include:
Environmental Chemistry: Studying its persistence and degradation in various ecosystems.
Toxicology: Investigating its effects on human health and its role as an endocrine disruptor.
Bioremediation: Exploring microbial degradation pathways to mitigate its environmental impact.
作用机制
Target of Action
The primary target of 2,2’,3,5-Tetrachlorobiphenyl is the core circadian component PER1 . This compound regulates the circadian clock by inhibiting the basal and circadian expression of PER1 .
Mode of Action
2,2’,3,5-Tetrachlorobiphenyl interacts with its target by repressing the CLOCK-ARNTL/BMAL1 heterodimer mediated transcriptional activation of PER1 . This interaction disrupts the normal functioning of the circadian clock.
Pharmacokinetics
They were manufactured as commercial mixtures but banned in the 1970s because they were found to bioaccumulate and cause harmful health effects .
Result of Action
The molecular and cellular effects of 2,2’,3,5-Tetrachlorobiphenyl’s action include the disruption of the circadian clock and alteration of gene transcription . This can lead to a variety of health effects, given the importance of the circadian rhythm in numerous biological processes.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,2’,3,5-Tetrachlorobiphenyl. As a persistent organic pollutant, it is resistant to environmental degradation through photolytic, biological, or chemical processes . This resistance allows it to persist in the environment, bioaccumulate in animal tissue, and biomagnify in food chains . Therefore, the presence and concentration of 2,2’,3,5-Tetrachlorobiphenyl in the environment can have a significant impact on its action and effects.
生化分析
Biochemical Properties
2,2’,3,5-Tetrachlorobiphenyl plays a significant role in biochemical reactions, particularly in the context of oxidative phosphorylation. It interacts with various enzymes and proteins, including ATP synthase and Complex I of the mitochondrial respiratory chain. The compound inhibits the rate of respiration and affects the phosphorylation subsystem, leading to increased membrane leak and decreased membrane potential . These interactions highlight the compound’s ability to disrupt cellular energy metabolism.
Cellular Effects
2,2’,3,5-Tetrachlorobiphenyl has profound effects on cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to decrease the number of oligomycin-binding sites and inhibit ATP hydrolysis in uncoupled mitochondria . Additionally, it affects the fluidity of cell membranes, particularly in bacterial cells like Ralstonia eutropha H850, by altering the fatty acid composition of the membrane lipids .
Molecular Mechanism
At the molecular level, 2,2’,3,5-Tetrachlorobiphenyl exerts its effects through several mechanisms. It binds to ATP synthase, inhibiting its activity and reducing the number of oligomycin-binding sites . The compound also inhibits Complex I of the mitochondrial respiratory chain, leading to decreased respiration rates and altered membrane potential . These interactions disrupt the normal function of the oxidative phosphorylation system, ultimately affecting cellular energy production.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2’,3,5-Tetrachlorobiphenyl change over time. The compound is known for its stability and long half-life, which allows it to persist in biological systems for extended periods . Studies have shown that its inhibitory effects on oxidative phosphorylation and ATP hydrolysis can be observed over prolonged exposure periods . Additionally, the compound’s impact on membrane fluidity and fatty acid composition can take several generations to revert to normal after exposure .
Dosage Effects in Animal Models
The effects of 2,2’,3,5-Tetrachlorobiphenyl vary with different dosages in animal models. At lower doses, the compound can cause reduced levels of circulating thyroid hormones and altered retinoid metabolism . Higher doses have been associated with more severe toxic effects, including impaired auditory function and altered behavior in offspring . These findings highlight the importance of dosage in determining the compound’s toxicological impact.
Metabolic Pathways
2,2’,3,5-Tetrachlorobiphenyl is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation . The compound’s metabolism leads to the formation of hydroxylated, sulfated, and methylated metabolites, primarily found in the liver and serum . These metabolic processes are crucial for understanding the compound’s overall impact on biological systems.
Transport and Distribution
Within cells and tissues, 2,2’,3,5-Tetrachlorobiphenyl is transported and distributed through various mechanisms. It is lipophilic, allowing it to accumulate in lipid-rich tissues such as adipose tissue, brain, and liver . The compound’s distribution is influenced by its interaction with transport proteins and its ability to bypass intestinal and hepatic first-pass metabolism . This distribution pattern is essential for understanding its toxicokinetics.
Subcellular Localization
The subcellular localization of 2,2’,3,5-Tetrachlorobiphenyl affects its activity and function. The compound primarily localizes to the mitochondrial membrane, where it interacts with key components of the oxidative phosphorylation system . Its lipophilic nature allows it to integrate into the lipid bilayer of cellular membranes, disrupting membrane organization and function . These localization patterns are critical for understanding the compound’s biochemical effects.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,3,5-Tetrachlorobiphenyl typically involves the chlorination of biphenyl. This process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction conditions, including temperature and duration, are carefully controlled to achieve the desired degree of chlorination .
Industrial Production Methods: Industrial production of polychlorinated biphenyls, including 2,2’,3,5-Tetrachlorobiphenyl, was historically conducted through batch processes involving the direct chlorination of biphenyl. The process was optimized to produce mixtures with specific chlorine content, tailored for various applications such as electrical insulators and heat transfer fluids .
化学反应分析
Types of Reactions: 2,2’,3,5-Tetrachlorobiphenyl undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated metabolites.
Reduction: Reductive dechlorination can occur under anaerobic conditions, often mediated by microbial activity.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include oxidizing agents such as potassium permanganate or cytochrome P450 enzymes.
Reduction: Reductive dechlorination often involves the use of reducing agents like sodium borohydride or microbial consortia.
Substitution: Nucleophilic substitution can be facilitated by reagents such as sodium hydroxide or other nucleophiles.
Major Products Formed:
Oxidation: Hydroxylated biphenyls.
Reduction: Lower chlorinated biphenyls or biphenyl.
Substitution: Biphenyl derivatives with various functional groups.
相似化合物的比较
- 2,2’,5,5’-Tetrachlorobiphenyl
- 2,3’,4,4’-Tetrachlorobiphenyl
- 2,2’,4,5’-Tetrachlorobiphenyl
Comparison: 2,2’,3,5-Tetrachlorobiphenyl is unique in its specific chlorine substitution pattern, which influences its chemical reactivity and biological effects. Compared to other tetrachlorobiphenyls, it may exhibit different environmental persistence and toxicity profiles .
属性
IUPAC Name |
1,2,5-trichloro-3-(2-chlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4/c13-7-5-9(12(16)11(15)6-7)8-3-1-2-4-10(8)14/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRBNBYFPJCCKTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C(=CC(=C2)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00867918 | |
| Record name | 2,2',3,5-Tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00867918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70362-46-8 | |
| Record name | 2,2′,3,5-Tetrachlorobiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70362-46-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2',3,5-Tetrachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070362468 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,5-Tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00867918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,5-TETRACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EAN00VSP5S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2,2',3,5-Tetrachlorobiphenyl identified and quantified in environmental samples?
A1: Gas chromatography coupled with electron capture detection (GC-ECD) serves as a primary technique for analyzing 2,2',3,5-Tetrachlorobiphenyl and other PCB congeners. [, ] This method relies on the distinct retention times of individual congeners within a mixture when passing through a specific chromatographic column. [, ]
Q2: Can you elaborate on the significance of retention indexes in analyzing 2,2',3,5-Tetrachlorobiphenyl and other PCBs?
A2: Retention indexes offer a standardized approach to identify and quantify PCB congeners like 2,2',3,5-Tetrachlorobiphenyl across different laboratories and chromatographic systems. [] This method mitigates variations arising from fluctuations in column conditions or instrument parameters. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B1348156.png)




